molecular formula C23H24BrClN4O3 B2979262 6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 892287-33-1

6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2979262
CAS RN: 892287-33-1
M. Wt: 519.82
InChI Key: MQKXJRYYQWNOTQ-UHFFFAOYSA-N
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Description

6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24BrClN4O3 and its molecular weight is 519.82. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Researchers have synthesized novel quinazolinone derivatives, including structures related to the compound of interest, to evaluate their cytotoxic activities against various cancer cell lines. One study revealed that these compounds exhibit significant cytotoxicity against MCF-7 and HeLa cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018). This suggests that modifications to the quinazolinone scaffold, such as those found in the compound , could lead to the development of new therapeutic options for cancer treatment.

Antimicrobial Applications

The antimicrobial properties of quinazolinone derivatives have also been extensively studied. For instance, some newly synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities, highlighting the versatility of the quinazolinone core in fighting infectious diseases (Vidule, 2011). This research underscores the potential of derivatives of the compound for developing new antimicrobial agents.

Antiviral Applications

Derivatives of the compound have been synthesized and evaluated for their antiviral activities. A particular focus has been on compounds with modifications to the quinazolinone ring, showing potential antimicrobial activity against various pathogens, including strains resistant to conventional antibiotics (Babu et al., 2015). Such studies imply the compound's derivatives could be explored further for antiviral applications.

Synthesis and Chemical Properties

The chemical synthesis and properties of quinazolinone derivatives, including the target compound, have been subjects of study to understand their biological activities better. Research into the synthesis of novel quinazolinone compounds often focuses on their potential therapeutic applications, exploring various substitutions to enhance their activity and reduce toxicity (Patel et al., 2006). These studies contribute to a growing body of knowledge that supports the further investigation of such compounds in drug development.

properties

IUPAC Name

6-bromo-3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN4O3/c1-15-4-6-17(25)14-20(15)27-9-11-28(12-10-27)21(30)3-2-8-29-22(31)18-13-16(24)5-7-19(18)26-23(29)32/h4-7,13-14H,2-3,8-12H2,1H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKXJRYYQWNOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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